![molecular formula C5H11N3S B2947315 1-(2-Aminoethyl)imidazolidine-2-thione CAS No. 40778-59-4](/img/structure/B2947315.png)
1-(2-Aminoethyl)imidazolidine-2-thione
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Overview
Description
1-(2-Aminoethyl)imidazolidine-2-thione is a heterocyclic compound with the molecular formula C₅H₁₁N₃S. It is characterized by the presence of an imidazolidine ring with a thione group and an aminoethyl side chain.
Mechanism of Action
Target of Action
Imidazolidine-2-thione derivatives have been reported to exhibit remarkable biological activities .
Mode of Action
It’s known that imidazolidine-2-thione derivatives interact with their targets to produce various biological effects .
Result of Action
Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, antifungal activity, and more .
Biochemical Analysis
Biochemical Properties
It is known that this compound belongs to the class of imidazoline compounds, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)imidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with carbon disulfide, followed by cyclization to form the imidazolidine ring. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products are primarily amines.
- Substitution reactions yield various substituted imidazolidine derivatives .
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive information specifically on the applications of "1-(2-Aminoethyl)imidazolidine-2-thione" with detailed data tables and case studies. However, the search results do offer some relevant information regarding similar compounds and their uses, which can help infer potential applications.
Here's what can be gathered from the search results:
1. Imidazolidine-2-thiones and Thiazolidine-2-thiones in General
- Medicinal Chemistry: Imidazolidine-2-thione and its derivatives are pharmaceutically attractive scaffolds with antimicrobial and anticancer properties . Thiazolidine-2-thione derivatives have shown diverse biological activities, including acting as aldose reductase inhibitors, anticancer, anti-inflammatory, and antifungal agents .
- Synthesis of Heterocyclic Compounds: Thiazolidine-2-thione is a heterocyclic compound widely used in drug synthesis and is an important organic intermediate in pharmaceuticals and agrochemicals .
2. This compound
- Microwave-Assisted Synthesis: 1-(2-Aminoethyl)-2-imidazolidinethione can be synthesized using a fast microwave-assisted procedure .
- Corrosion inhibitors, dispersants, dewatering agents and emulsifiers: Aminoethyl imidazolines are based on fatty acid/diethylenetriamine in the ratio of 1:1 and are used as corrosion inhibitors, dispersants, dewatering agents and emulsifiers in oil fields, metal working, textiles and paper industries .
- Structural and Theoretical Evaluation: this compound has been evaluated for its structural, theoretical, and coordinative properties in bicyclic guanidinate derivatives .
3. Related Compounds
- 1-(2-Aminoethyl)imidazolidin-2-one: This compound, closely related to this compound, has various industrial applications . Aminoethyl imidazolines are also used as textile softeners, acid-stable detergents, and flocculators in agriculture .
- 1-(2-Hydroxyethyl)imidazolidine-2-thione: This compound can be synthesized from N-(2-hydroxyethyl)ethylenediamine .
Inferred Potential Applications
Based on the information above and the known applications of similar compounds, this compound may have potential applications in:
- Pharmaceuticals: As a building block for synthesizing drugs with antimicrobial, anticancer, or other therapeutic properties.
- Agrochemicals: As an intermediate in the production of agrochemicals.
- Material Science: In the development of new materials with specific properties.
- Industrial Applications: As a corrosion inhibitor, dispersant, or emulsifier in various industries.
Comparison with Similar Compounds
Imidazolidine-2-thione: Lacks the aminoethyl side chain, resulting in different chemical properties and reactivity.
2-Imidazolidinone: Contains a carbonyl group instead of a thione group, leading to distinct chemical behavior.
Benzimidazolidine-2-thione:
Uniqueness: 1-(2-Aminoethyl)imidazolidine-2-thione is unique due to the presence of both the thione group and the aminoethyl side chain. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Biological Activity
1-(2-Aminoethyl)imidazolidine-2-thione is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features an imidazolidine ring with a thione functional group. The synthesis typically involves the reaction of aminoethyl derivatives with thioketones or thioamides under controlled conditions to yield the desired thione compound.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including antimicrobial, anticancer, and neuroprotective effects. The compound exhibits a range of pharmacological properties that make it a candidate for further research.
Antimicrobial Activity
Research indicates that imidazolidine-2-thione derivatives demonstrate significant antimicrobial properties. A study showed that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotics .
Anticancer Properties
This compound has been evaluated for its anticancer effects. It was found to exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and SKOV-3 (ovarian cancer). The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential. Studies suggest that it may act as an adenosine A2B receptor antagonist, which is relevant for treating neurodegenerative disorders .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Microtubule Disruption : The compound inhibits tubulin polymerization, crucial for cancer cell proliferation.
- Receptor Modulation : Acts on adenosine receptors, influencing signaling pathways associated with inflammation and neuroprotection.
Properties
IUPAC Name |
1-(2-aminoethyl)imidazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTVHONSLJSOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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